3-Amino-5-(methylsulfonyl)benzonitrile
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Overview
Description
3-Amino-5-(methylsulfonyl)benzonitrile is an organic compound with the molecular formula C8H8N2O2S It is a derivative of benzonitrile, characterized by the presence of an amino group at the third position and a methylsulfonyl group at the fifth position on the benzene ring
Scientific Research Applications
3-Amino-5-(methylsulfonyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(methylsulfonyl)benzonitrile typically involves the nitration of a suitable precursor followed by reduction and sulfonation reactions. One common method includes the following steps:
Nitration: Benzonitrile is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The resulting amino compound is sulfonated using methylsulfonyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(methylsulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The amino and methylsulfonyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 3-Amino-5-(methylsulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the methylsulfonyl group can enhance the compound’s solubility and reactivity. These interactions contribute to the compound’s biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(methylsulfonyl)benzonitrile
- 3-Amino-5-(ethylsulfonyl)benzonitrile
- 3-Amino-5-(methylthio)benzonitrile
Uniqueness
3-Amino-5-(methylsulfonyl)benzonitrile is unique due to the specific positioning of the amino and methylsulfonyl groups, which influence its reactivity and potential applications. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
Properties
IUPAC Name |
3-amino-5-methylsulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-13(11,12)8-3-6(5-9)2-7(10)4-8/h2-4H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIKNNNUQMHUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262544-23-9 |
Source
|
Record name | 3-amino-5-methanesulfonylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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